![molecular formula C6H10N2O2S2 B2593603 4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone CAS No. 338419-83-3](/img/structure/B2593603.png)
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone
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Overview
Description
“4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone” is a chemical compound . It is used for pharmaceutical testing . The compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazol .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . The compounds are synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in creating substances with significant antimicrobial activity. The synthesis of novel compounds aims to explore the biological potential of hydrazide–hydrazones, which are known for their antimicrobial properties .
Spectroscopic Analysis
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone: is used in spectroscopic studies, particularly in NMR spectroscopy. It serves as a solvent in recording 1H and 13C NMR spectra, which are crucial for understanding the molecular structure and dynamics .
Chemical Synthesis
The compound is involved in the synthesis and halogenation of related thiadiazole derivatives. These processes are essential for the development of new materials and chemicals with various applications .
Physical Properties Research
Researchers have documented the physical properties of this compound, such as melting point, boiling point, and density. Understanding these properties is vital for its application in different scientific fields .
Biological Evaluation
The compound is also used in the biological evaluation of new thiadiazole derivatives. This includes assessing the biological activity and potential therapeutic applications of these derivatives .
Molecular Weight Determination
Its molecular weight of 206.3 g/mol is significant for calculations in various chemical reactions and formulations. Accurate molecular weight is crucial for stoichiometry and other analytical methods .
Versatility in Applications
The versatility of 4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone is notable, as it can be used in a wide range of scientific applications due to its stability and reactivity. This makes it a compound of interest for many research areas .
Mechanism of Action
Target of Action
Compounds with a thiadiazole structure have been found to exhibit antimicrobial activity . .
Biochemical Pathways
Other thiadiazole derivatives have been found to interfere with essential biochemical pathways in microorganisms, leading to their death .
Result of Action
Other thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may disrupt the growth and replication of microorganisms .
properties
IUPAC Name |
4-methyl-5-propylsulfonylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2/c1-3-4-12(9,10)6-5(2)7-8-11-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTMRWKZICFRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(N=NS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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